1-(2,4-dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
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Overview
Description
1-(2,4-Dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is an organic compound characterized by its unique structure, which includes a dimethylphenyl group, a sulfanyl group, and an imidazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethylbenzaldehyde and thiourea.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide, forming an intermediate.
Cyclization: The intermediate then undergoes cyclization under acidic conditions to form the imidazolone ring.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolone ring can be reduced under hydrogenation conditions.
Substitution: The dimethylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed for hydrogenation.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazolone derivatives.
Substitution: Halogenated dimethylphenyl derivatives.
Scientific Research Applications
1-(2,4-Dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its imidazolone structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 1-(2,4-dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one exerts its effects involves:
Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity.
Pathways Involved: It can modulate biochemical pathways related to inflammation or microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
1-(2,4-Dimethylphenyl)-2-thioxo-4,5-dihydro-1H-imidazol-5-one: Similar structure but with a thioxo group instead of a sulfanyl group.
1-(2,4-Dimethylphenyl)-2-oxo-4,5-dihydro-1H-imidazol-5-one: Contains an oxo group instead of a sulfanyl group.
Uniqueness: 1-(2,4-Dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-7-3-4-9(8(2)5-7)13-10(14)6-12-11(13)15/h3-5H,6H2,1-2H3,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBZIXGOGAPGQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CNC2=S)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901234821 |
Source
|
Record name | 3-(2,4-Dimethylphenyl)-2-thioxo-4-imidazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901234821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852388-99-9 |
Source
|
Record name | 3-(2,4-Dimethylphenyl)-2-thioxo-4-imidazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852388-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,4-Dimethylphenyl)-2-thioxo-4-imidazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901234821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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